3,3-二苯基丙烯腈

概述

描述

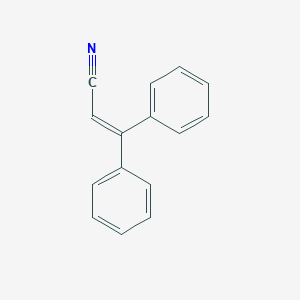

3,3-Diphenylacrylonitrile, also known as 3,3-Diphenylacrylonitrile, is a useful research compound. Its molecular formula is C15H11N and its molecular weight is 205.25 g/mol. The purity is usually 95%.

The exact mass of the compound 3,3-Diphenylacrylonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120378. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3-Diphenylacrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Diphenylacrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

3,3-二苯基丙烯腈被用作构建更复杂分子的结构单元,特别是那些含有肉桂基 (C6H5CH=CH-CH2-) 基团的分子。它已被用于合成一种新型的热稳定化合物,2,2’- ( ( [1,1′-联苯]-4,4′-二基双 (苯基氮杂二基))双 (4,1-亚苯基))双 (3,3-二苯基丙烯腈) (BP2TPAN),该化合物表现出聚集诱导发射 (AIE) 特征 .

材料科学

在材料科学领域,3,3-二苯基丙烯腈已被用于构建 AIE 活性吡啶基-二苯基丙烯腈衍生物 。这些衍生物已被用于通过调节供电子 (D) - 受电子 (A) 效应来精细调节光学性质 。它也被用于制备手性二苯基丙烯腈-苝液晶,该液晶在聚集状态下表现出圆偏振发光 .

药物研究

3,3-二苯基丙烯腈被用作合成潜在药物的起始原料,因为它具有反应性氰基 (C≡N) 基团 。它提供符合监管指南的详细表征数据,可用于分析方法开发、方法验证和质量控制应用 .

光转换膜

3,3-二苯基丙烯腈已被用于制备光转换膜 。这些薄膜掺杂了用 3,3-二苯基丙烯腈合成的化合物,表现出优异的光稳定性和紫外光转换性能 .

聚集诱导发射 (AIE)

3,3-二苯基丙烯腈已被用于研究聚集诱导发射 (AIE),这是一种独特的光物理现象 。AIE 活性化合物,如那些源自 3,3-二苯基丙烯腈的化合物,由于其优异的发光性能,具有广泛的应用

未来方向

3,3-Diphenylacrylonitrile has been used in the construction of novel diphenylacrylonitrile-connected BODIPY dyes with high fluorescence in both solution and an aggregated state by combining DRET and FRET processes in a single donor–acceptor system . This suggests potential future directions in the development of novel fluorescent materials.

作用机制

Target of Action

3,3-Diphenylacrylonitrile is a synthetic organic compound with the chemical formula C₁₅H₁₁N. It has been used in the synthesis of novel diphenylacrylonitrile-connected BODIPY dyes . These dyes have high fluorescence in both solution and an aggregated state .

Mode of Action

The key feature of 3,3-Diphenylacrylonitrile’s structure is the combination of two phenyl rings (C₆H₅) attached to a central carbon-carbon double bond (C=C) and a cyano group (C≡N). This structure contributes to the compound’s interesting chemical reactivity. In the construction of novel diphenylacrylonitrile-connected BODIPY dyes, it combines DRET and FRET processes in a single donor–acceptor system .

Biochemical Pathways

This leads to high fluorescence in both solution and an aggregated state .

Pharmacokinetics

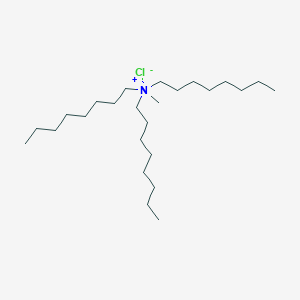

The compound has a Log Po/w (iLOGP) of 2.5, indicating its lipophilicity .

Action Environment

The action environment of 3,3-Diphenylacrylonitrile can influence its action, efficacy, and stability. For instance, the compound has been found to be thermally stable . Furthermore, it has been used as a light conversion agent for agricultural films in winter , suggesting that it can function effectively in different environmental conditions.

生化分析

Biochemical Properties

3,3-Diphenylacrylonitrile has been shown to interact with various biomolecules. For instance, it has been used in the construction of novel diphenylacrylonitrile-connected BODIPY dyes . These dyes exhibit high fluorescence in both solution and aggregated states, suggesting that 3,3-Diphenylacrylonitrile plays a role in enhancing fluorescence through its interactions with other molecules in the dye.

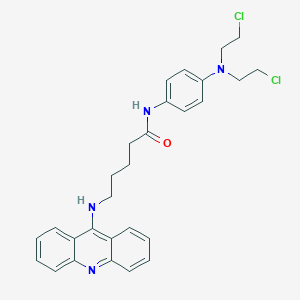

Cellular Effects

In terms of cellular effects, 3,3-Diphenylacrylonitrile has been identified as an anti-cancer molecule in certain studies . It was found to increase reactive oxygen species (ROS) generation, cause collapse of mitochondrial membrane potential (MMP), induce swelling in mitochondria, and promote cytochrome c release specifically in hepatocellular carcinoma (HCC) liver mitochondria . This suggests that 3,3-Diphenylacrylonitrile can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 3,3-Diphenylacrylonitrile involves its interaction with biomolecules at the molecular level. For instance, it has been found to increase ROS generation, collapse MMP, induce mitochondrial swelling, and promote cytochrome c release . These effects suggest that 3,3-Diphenylacrylonitrile may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of 3,3-Diphenylacrylonitrile over time in laboratory settings have been observed in studies involving its use in the construction of novel AIE-active compounds . The compound was found to exhibit stable thermal properties, with decomposition temperatures of up to 414°C . This suggests that 3,3-Diphenylacrylonitrile has good stability and does not degrade easily, making it suitable for long-term studies.

Dosage Effects in Animal Models

While specific studies on the dosage effects of 3,3-Diphenylacrylonitrile in animal models are limited, it has been identified as an anti-cancer molecule in studies involving animal models of HCC

属性

IUPAC Name |

3,3-diphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGWQFSLTSPRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298040 | |

| Record name | 3,3-Diphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3531-24-6 | |

| Record name | 3,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenenitrile, 3,3-diphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

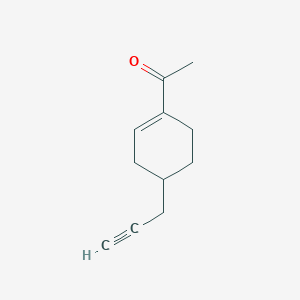

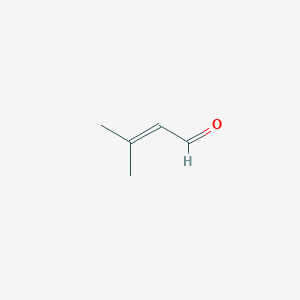

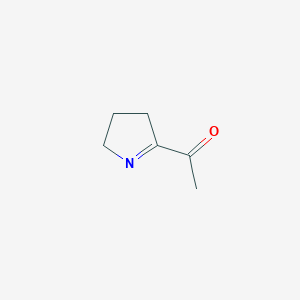

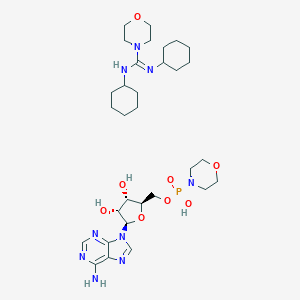

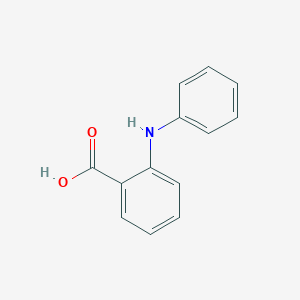

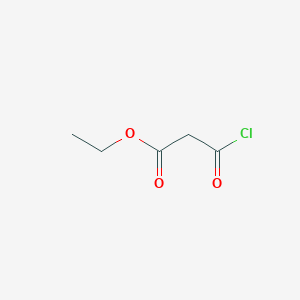

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,3-Diphenylacrylonitrile interesting for optoelectronic applications?

A: 3,3-Diphenylacrylonitrile and its derivatives exhibit Aggregation-Induced Emission (AIE) properties [, ]. This means their fluorescence is significantly enhanced in the solid state or aggregated form compared to their dilute solutions. This characteristic makes them promising candidates for developing highly efficient light-emitting devices, sensors, and fluorescent probes.

Q2: How does the molecular structure of 3,3-Diphenylacrylonitrile-based compounds influence their fluorescence properties?

A: Studies have shown that incorporating 3,3-Diphenylacrylonitrile as a core unit with various substituents can significantly impact its AIE properties and emission color [, ]. For instance, introducing bulky groups like tetraphenylmethane or tetraphenyladamantane can hinder molecular rotation and enhance fluorescence quantum yields []. Additionally, modifying the electronic properties of the substituents can tune the emission wavelength, enabling the development of materials with tailored optical properties for specific applications.

Q3: Are there any challenges in using 3,3-Diphenylacrylonitrile derivatives for long-term applications like agricultural films?

A: While promising, 3,3-Diphenylacrylonitrile derivatives can exhibit varying degrees of photostability, particularly under prolonged exposure to UV radiation []. Research indicates that some derivatives undergo ring-closing oxidation reactions, leading to a decrease in fluorescence intensity over time. Overcoming this limitation through strategic molecular design and the development of protective measures is crucial for their successful implementation in long-term applications.

Q4: What are the current research directions for improving the performance of 3,3-Diphenylacrylonitrile-based materials?

A: Current research focuses on enhancing the stability and efficiency of 3,3-Diphenylacrylonitrile-based materials. This involves exploring different molecular designs to optimize AIE properties, improve photostability, and fine-tune the emission wavelength. Researchers are also investigating various processing techniques, such as doping into polymer matrices [, ], to enhance their processability and mechanical properties for practical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)